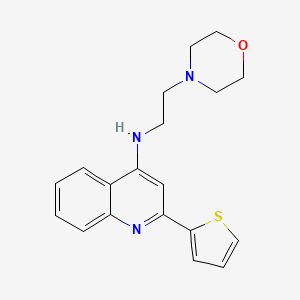
N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by a quinoline core with a morpholine and thienyl group, which contribute to its unique biological properties. Its molecular formula is C19H21N3OS, and it has a molecular weight of approximately 345.45 g/mol. The presence of these substituents is believed to enhance the compound's solubility and biological activity compared to other quinoline derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Quinoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound is no exception. For instance, studies have shown that it can affect cell proliferation and induce apoptosis in different cancer types.
- Mechanism of Action : The compound appears to interact with key biological targets involved in cancer progression. It has been shown to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription, leading to increased DNA damage in cancer cells .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those representing leukemia, lung, colon, and breast cancers. The growth inhibition percentages (GI%) against these cell lines suggest a promising therapeutic potential .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | PC-3 | 0.85 | Induction of G2/M arrest |
| Liver Cancer | HepG2 | 1.81 | Apoptosis via caspase activation |
| Lung Cancer | A549 | 0.90 | Inhibition of TOP1 |
| Breast Cancer | NCI/ADR-RES | 1.53 | Disruption of microtubule dynamics |
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Aminoquinoline | Amino group at position 4 | Anticancer, antimicrobial | Lacks morpholine and thienyl groups |
| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial | Different substitution pattern |
| 7-Chloroquinoline | Chlorine at position 7 | Antimalarial | More focused on antimalarial activity |
| N-(4-Morpholinyl)benzamide | Morpholine attached to benzamide | Anticancer | Lacks quinoline core |
The presence of both morpholine and thienyl groups in this compound enhances its solubility and biological activity compared to these other compounds.
Study 1: In Vitro Evaluation
In a recent study evaluating the anticancer activity of various quinoline derivatives, this compound was tested against a panel of 59 cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that this compound exhibited significant growth inhibition across multiple cancer types, particularly in prostate and liver cancers .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines. This was associated with increased apoptosis markers such as caspase activation and alterations in cyclin-dependent kinase (Cdk) activities .
Properties
CAS No. |
853310-85-7 |
|---|---|
Molecular Formula |
C19H21N3OS |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C19H21N3OS/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22/h1-6,13-14H,7-12H2,(H,20,21) |
InChI Key |
TYDCGMVYWOVWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















